(R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphos phanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
Description
The compound (R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative with a sterically hindered aryl backbone and a diphenylphosphanyl group. Its structure features:
- 3,5-di-tert-butyl-4-methoxyphenyl group: Provides significant steric bulk and electron-donating properties via the methoxy substituent, which stabilizes transition states in asymmetric catalysis.
- 2-(diphenylphosphanyl)phenyl group: Acts as a flexible phosphine ligand, enabling coordination to transition metals in catalytic systems.
- 2-methylpropane-2-sulfinamide: A chiral auxiliary that directs stereoselectivity in organic transformations.
This compound is designed for applications in enantioselective synthesis, particularly in asymmetric hydrogenation or cross-coupling reactions, where steric and electronic tuning of the ligand environment is critical .
Properties
IUPAC Name |
N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h11-26,34,39H,1-10H3/t34-,43?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJHYOCKCFKMDP-UQLGGBPNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Optimization
The 2-(diphenylphosphanyl)phenyl moiety is introduced via a pre-functionalized aryl bromide or triflate. Computational studies suggest that electron-donating phosphanyl groups enhance oxidative addition kinetics at palladium centers. Table 1 outlines critical catalyst screenings:
| Entry | Catalyst System | Reductant | Yield (Target Analog) |
|---|---|---|---|
| 1 | SPhos Pd G3 (10 mol%) | HCO₂Cs | 85% |
| 2 | Pd(OAc)₂ + SPhos (15 mol%) | HCO₂Cs | 75% |
| 3 | CataCXium A Pd G3 | HCO₂Cs | 61% |
Replacing TIPS-NSO with bulkier sulfinylamines improved steric guidance for the tert-butyl and methoxyphenyl groups, though excessive steric demand reduced yields (e.g., 20% with Tr-NSO).
Sequential Functionalization
Post-coupling modifications enable installation of the 3,5-di-tert-butyl-4-methoxyphenyl group. A two-step sequence involving:
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Silyl Deprotection : Treatment of the N-TIPS intermediate with tetrabutylammonium fluoride (TBAF) yields primary sulfinamide (99% efficiency in analogous systems).
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Electrophilic Aromatic Substitution : Reacting the deprotected sulfinamide with 3,5-di-tert-butyl-4-methoxybenzaldehyde under Brønsted acid catalysis forms the desired biaryl methyl linkage.
Multicomponent Reactions (MCRs) for Convergent Synthesis
Multicomponent strategies reduce step counts by combining sulfinylamine, phosphanylphenyl, and tert-butyl-methoxyphenyl precursors in a single pot. A 2025 VulcanChem protocol employs:
Reaction Mechanism and Conditions
-
Sulfinamide Formation : Triphenylphosphine-mediated reduction of p-toluenesulfonyl chloride with benzylic amines generates sulfinamide intermediates (62% yield).
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Mannich-Type Coupling : Condensation of the sulfinamide with 2-(diphenylphosphanyl)benzaldehyde and 3,5-di-tert-butyl-4-methoxyaniline in acetonitrile at 60°C for 24 hours forms the ternary product.
Stereochemical Control
The (R,R) configuration is enforced using Ellman’s tert-butanesulfinamide as a chiral auxiliary. Key steps include:
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Imine Formation : Condensation of tert-butanesulfinamide with 2-(diphenylphosphanyl)benzaldehyde yields (S)-N-sulfinyl imine.
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Nucleophilic Addition : Grignard addition of 3,5-di-tert-butyl-4-methoxyphenylmagnesium bromide proceeds with >98% diastereoselectivity due to the sulfinamide’s chiral directing effect.
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Auxiliary Removal : Hydrochloric acid cleavage releases the target amine, which is subsequently oxidized to the sulfinamide using H₂O₂/NaWO₄.
Solid-Phase Synthesis for Scalable Production
Industrial-scale synthesis prioritizes recoverable catalysts and immobilized reagents. A 2025 approach leverages:
Polymer-Supported Triphenylphosphine
Replacing soluble PPh₃ with polystyrene-bound phosphine simplifies purification and increases turnover number (TON) to 1,200 in sulfonamide reductions.
Continuous Flow Hydrogenation
Palladium-on-carbon cartridges in flow reactors hydrogenate nitro intermediates to amines, minimizing over-reduction byproducts. Yields improve from 78% (batch) to 93% (flow) for analogous structures.
Analytical Validation and Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Nucleophilic Additions to Sulfinamide-Derived Imines
The sulfinamide group acts as a chiral auxiliary, enabling stereoselective synthesis of amines via imine intermediates. This reactivity is analogous to Ellman’s sulfinamide methodology :
Key Factors Influencing Reactivity :
-
Steric Effects : tert-Butyl groups hinder undesired side reactions, enhancing selectivity.
-
Electronic Effects : Methoxy group modulates electron density at the aryl ring, affecting imine stability.
Coordination Chemistry and Catalysis
The diphenylphosphanyl group enables metal coordination, making the compound a potential ligand in asymmetric catalysis :
Structural Advantages :
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Chiral Environment : The (R,R) configuration creates a rigid, stereodefined pocket for substrate binding.
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Phosphine Basicity : Diphenylphosphanyl enhances metal-ligand bond strength, stabilizing catalytic intermediates .
Oxidation and Functional Group Interconversion
The sulfinamide group undergoes controlled oxidation, enabling downstream transformations:
Kinetic Considerations :
-
Methoxy Group : Ortho-methoxy substituent slows oxidation rates via steric protection.
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tert-Butyl Groups : Shield the sulfinamide from premature hydrolysis .
Multicomponent Reactions (MCRs)
The compound’s multifunctional structure facilitates one-pot syntheses of complex architectures:
| Reaction Components | Product Class | Key Feature |
|---|---|---|
| Aldehyde + Amine + Isocyanide | α-Acyloxy amides | Sulfinamide directs stereochemistry |
| Ketone + Organozinc + Electrophile | Tertiary alcohols | Phosphine stabilizes transient intermediates |
Comparative Reactivity with Structural Analogs
The compound’s performance versus related sulfinamides and phosphines highlights its uniqueness :
Computational Insights
DFT studies predict that the tert-butyl groups lower the activation energy for imine formation by 8–12 kcal/mol compared to less hindered analogs. The methoxy group’s electron-donating effect stabilizes transition states in nucleophilic additions by 5–7 kcal/mol.
Scientific Research Applications
Catalysis
This compound is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. Its bulky substituents provide steric hindrance that enhances the selectivity and efficiency of these reactions.
Types of Reactions:
- Suzuki-Miyaura Coupling: Effective for forming carbon-carbon bonds.
- Heck Reaction: Useful for arylation of alkenes.
- Stille Coupling: Facilitates the formation of biaryl compounds.
Biological Applications
Research has indicated potential roles for this compound in biochemical pathways involving phosphine ligands. Its ability to modulate biological processes makes it a candidate for further exploration in medicinal chemistry.
Pharmaceutical Development
The compound is being investigated for its utility in drug development, particularly in synthesizing complex organic molecules that may have therapeutic effects. Its unique structure allows for modifications that can lead to novel pharmaceuticals.
Case Study 1: Palladium-Catalyzed Reactions
A study demonstrated the effectiveness of (R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide as a ligand in palladium-catalyzed reactions, resulting in significantly higher yields compared to traditional ligands. The reaction conditions were optimized to achieve a yield increase of over 30% .
Case Study 2: Drug Synthesis
In another investigation, this compound was utilized in the synthesis of a novel anti-cancer agent. The incorporation of (R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide as a catalyst resulted in an efficient pathway to produce the target molecule with minimal side products .
Mechanism of Action
The mechanism of action of ®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through various pathways:
Ligand Binding: The compound acts as a ligand, binding to metal ions and forming stable complexes that exhibit unique reactivity and selectivity.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity and affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways by interacting with receptors and other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Differences
The target compound is compared with two analogues from recent literature ( and ):
*Assumed based on naming conventions.
Functional Implications
Aryl Substituents
-
- The 3,5-di-tert-butyl-4-methoxyphenyl group in the target enhances steric shielding and electron donation, favoring enantioselectivity in bulky substrates.
- ’s 3,5-bis(trifluoromethyl)phenyl introduces electron-withdrawing CF₃ groups, which reduce basicity and may improve oxidative stability but compromise transition-state stabilization .
- Target Compound vs. : Both share the same aryl substituents, but ’s (R,S) stereochemistry (vs.
Phosphine Groups
- The target’s 2-(diphenylphosphanyl)phenyl offers conformational flexibility, enabling adaptive metal coordination.
- and ’s xanthene-based phosphine introduces rigidity and extended π-conjugation, which may enhance enantioselectivity in planar substrates but reduce solubility .
Sulfinamide Modifications
- The N,2-dimethyl substitution in analogues (vs. the target’s 2-methyl ) may alter steric demands and hydrogen-bonding capacity, influencing chiral induction efficiency.
Hypothesized Performance in Catalysis
- Reaction Rate : The target’s flexible phosphine and electron-rich aryl group could accelerate reactions requiring bulky substrates (e.g., asymmetric hydrogenation of ketones).
- Enantiomeric Excess (e.e.) : ’s xanthene group might improve e.e. in reactions benefiting from rigid transition states, while its (R,S) configuration could invert selectivity compared to the target.
- Solubility: The xanthene group in analogues reduces solubility in non-polar solvents, whereas the target’s simpler structure may offer broader solvent compatibility.
Research Tools and Structural Confirmation
Crystallographic tools like SHELX () are critical for resolving the stereochemistry and conformation of such complexes. For instance, SHELXL’s refinement capabilities enable precise determination of (R) vs. (S) configurations, ensuring accurate structure-activity correlations .
Biological Activity
(R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound notable for its applications in catalysis, particularly in palladium-catalyzed cross-coupling reactions. This compound features a phosphine ligand that significantly influences its reactivity and selectivity in various chemical processes.
- IUPAC Name : N-[(3,5-di-tert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methyl-2-propanesulfinamide
- Molecular Formula : C₄₀H₅₂N₄O₄PS
- Molecular Weight : 673.88 g/mol
- CAS Number : 2565792-47-2
Biological Activity
Research into the biological activity of this compound primarily focuses on its role as a ligand in catalytic processes and its potential therapeutic applications.
The compound acts as a ligand that coordinates with palladium to form reactive complexes, facilitating various cross-coupling reactions. This coordination enhances the reactivity of the palladium center, allowing for efficient bond formation between different organic substrates. The biological implications of these reactions are significant, particularly in drug development and the synthesis of complex organic molecules.
Applications in Research and Industry
-
Catalytic Processes :
- Used extensively in organic synthesis, particularly for creating carbon-carbon bonds.
- Enhances the efficiency and selectivity of palladium-catalyzed reactions.
-
Biochemical Pathways :
- Investigated for potential roles in biochemical pathways involving phosphine ligands.
- May influence various biological processes due to its structural properties.
-
Pharmaceutical Development :
- Explored for its potential use in synthesizing new pharmaceutical compounds.
- Its unique structure allows for modifications that can lead to novel therapeutic agents.
Data Table: Summary of Key Properties
| Property | Value |
|---|---|
| IUPAC Name | N-[(3,5-di-tert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methyl-2-propanesulfinamide |
| Molecular Formula | C₄₀H₅₂N₄O₄PS |
| Molecular Weight | 673.88 g/mol |
| CAS Number | 2565792-47-2 |
| Purity | ≥95% |
Case Studies
-
Palladium-Catalyzed Reactions :
- A study demonstrated that this compound significantly improves yields in cross-coupling reactions involving aryl halides and organometallic reagents, showcasing its potential in synthetic organic chemistry .
- Pharmacological Potential :
- Environmental Impact :
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this sulfinamide compound?
- The synthesis involves multi-step protocols, including:
- Stereoselective formation of the sulfinamide core : Use of tert-butanesulfinamide as a chiral auxiliary, with Pd-catalyzed coupling (e.g., Pd(dppf)Cl₂) for introducing the diphenylphosphanyl group .
- Protection/deprotection strategies : Tert-butyldimethylsilyl (TBS) or methoxy groups are employed to stabilize reactive intermediates during phosphine-aryl bond formation .
- Critical reagents : Chiral amines, boronic acids, and bases like K₂CO₃ in acetone or DCM solvents .
Q. How is stereochemical integrity confirmed during synthesis?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used to resolve absolute configurations, particularly for chiral centers in the sulfinamide and phosphanyl moieties .
- Chiral HPLC : Relative retention times and response factors (e.g., 0.4–0.7 retention time ratios) help distinguish enantiomers .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/³¹P NMR to confirm phosphanyl group integration and coupling constants (e.g., Jₐₓ ≈ 15 Hz for trans-diastereomers).
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 700–800 range).
- Elemental analysis : Combustion analysis for C, H, N, and S content to confirm purity (>98%) .
Advanced Research Questions
Q. How can reaction yields be optimized for the Pd-catalyzed coupling step?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading, solvent ratio) using flow-chemistry setups to maximize efficiency .
- Statistical modeling : Response surface methodology identifies optimal conditions (e.g., 80°C, 0.5 mol% Pd catalyst in dioxane/H₂O) .
Q. How to resolve contradictions in spectroscopic data for diastereomers?
- Cross-validation : Combine 2D NMR (e.g., NOESY for spatial proximity) with X-ray data to resolve ambiguous NOE signals .
- Dynamic HPLC : Use chiral columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers under varied eluent conditions .
Q. What strategies mitigate air sensitivity of the diphenylphosphanyl group?
- Inert-atmosphere techniques : Schlenk-line synthesis with degassed solvents (THF, DCM) and storage at 0–6°C under argon .
- Stabilizing ligands : Introduce electron-donating groups (e.g., 4-methoxyphenyl) to reduce oxidation .
Methodological Challenges
Q. How to quantify trace impurities in the final product?
- HPLC with relative response factors : Use a C18 column and phosphate buffer (pH 7.1) with UV detection (254 nm). Reference the table below for impurity limits :
| Compound | Retention Time (min) | Relative Response Factor | Limit (%) |
|---|---|---|---|
| Impurity A | 0.5 | 1.75 | 0.3 |
| Impurity B | 0.7 | 1.00 | 0.2 |
Q. How to validate crystallographic data for polymorphic forms?
- Rietveld refinement : Compare experimental XRD patterns with SHELXL-generated models to identify polymorphs .
- Thermogravimetric analysis (TGA) : Detect solvent inclusion or hydrate formation that may distort crystallographic data .
Safety and Compliance
Q. What safety protocols are critical for handling intermediates?
- Ventilation : Use fume hoods for reactions involving volatile amines (e.g., MeNH₂) .
- First-aid measures : Immediate rinsing with water for eye/skin contact and artificial respiration for inhalation exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
